4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione

Physicochemical profiling Drug-likeness Lead optimization

For R&D labs sourcing a des-methyl starting material for dorzolamide ANDA filings, this CAS 137004-58-1 compound provides a direct ICH Q11-compliant route, eliminating C-6 epimerization issues. - Reduces CMC preparation timelines by 3-6 months when designated as the Regulatory Starting Material. - Enables enantiomeric purity method validation with baseline chiral resolution (Rs > 2.0) on Chiralpak AD-H. - Achieves 92% NaBH4 reduction yield, serving as a cost-effective process chemistry model before scaling to methylated analogs.

Molecular Formula C7H8O3S2
Molecular Weight 204.26
CAS No. 137004-58-1
Cat. No. B2385302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione
CAS137004-58-1
Molecular FormulaC7H8O3S2
Molecular Weight204.26
Structural Identifiers
SMILESC1CS(=O)(=O)C2=C(C1O)C=CS2
InChIInChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2
InChIKeyMFTKAMUOHUPBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-thienothiopyran 7,7-dioxide: Key Intermediate


4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide (CAS 137004-58-1) is a thienothiopyran derivative featuring a fused bicyclic sulfone core with a secondary alcohol at the 4-position. It serves as a des-methyl precursor and key synthetic intermediate in the preparation of topically active carbonic anhydrase inhibitors (CAIs) such as dorzolamide and sezolamide [1]. The compound is distinct from its 6-methyl-substituted counterparts (e.g., CAS 147086-81-5) and the final sulfonamide drugs, offering a simpler scaffold for early-stage medicinal chemistry exploration and analytical reference standard development [2].

Synthetic Role

Des-methyl intermediate for dorzolamide/sezolamide CAI synthesis; early-stage exploration scaffold.

Chiral Standard

Supports enantiomeric purity method development; baseline chiral resolution capability reported.

Process Fit

Reported high reduction yield without epimerization, supporting process chemistry evaluation.

Fragment Template

Weak CA-II inhibition provides clean baseline for fragment-based SAR studies.

Generic Substitution Failure of Thienothiopyran Intermediates


Substitution of 4-hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide with its 6-methyl analog (CAS 147086-81-5) or the 4-oxo derivative (CAS 7675-04-9) cannot be performed interchangeably, because the absence of the 6-methyl group fundamentally alters the stereoelectronic environment at the chiral 4-position and the conformational preferences of the saturated ring. In dorzolamide synthesis, the (S)-6-methyl group is critical for the cis relative stereochemistry required for potent carbonic anhydrase II inhibition; the des-methyl compound lacks this stereochemical constraint and yields products with different potency and selectivity profiles [1]. Furthermore, the 4-hydroxy oxidation state directly determines downstream functionalization routes: the alcohol serves as a handle for Mitsunobu inversion or activation, whereas the ketone (4-oxo) requires reductive amination, leading to divergent impurity profiles and different regulatory starting material designations [2].

  • 6-Methyl analog stereochemical mismatch

    Absence of 6-methyl group alters stereoelectronic environment; may shift potency and selectivity profiles in downstream CAIs.

  • 4-Oxo derivative divergent reactivity

    Requires reductive amination instead of alcohol activation; leads to different impurity profiles and regulatory intermediate designation.

  • Chiral resolution limit with 6-methyl analog

    6-Methyl analog co-elutes with diastereomer under standard AD-H conditions, complicating enantiomeric purity assessment.

Differentiation Evidence vs. Closest Analogs


Physicochemical Properties vs. 6-Methyl Analog

The des-methyl compound (MW 204.3 g/mol) is 14 Da lighter than the (4S,6S)-6-methyl analog (MW 218.3 g/mol) [1]. Its computed XLogP3-AA value is 0.5, approximately 0.6 log units lower than the predicted LogP of the 6-methyl analog (~1.1), indicating higher aqueous solubility potential [1][2]. This difference is relevant for programs seeking to improve solubility-limited absorption or reduce logP-driven off-target binding.

Physicochemical profile
Cross-study comparable
Target: MW 204.3, XLogP 0.5
6-Methyl analog: MW 218.3, LogP ~1.1
Lower lipophilicity may support solubility-focused lead optimization.
Computed LogP; experimental values not available.
Physicochemical profiling Drug-likeness Lead optimization

Chiral Separation of Enantiomers

The racemic 4-hydroxy des-methyl compound can be baseline-resolved into its (R) and (S) enantiomers using a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) with n-hexane:ethanol (80:20) at 1.0 mL/min, achieving a resolution factor (Rs) > 2.0 and enantiomeric excess (ee) determination capability down to 0.1% of the minor enantiomer [1]. In contrast, the 6-methyl analog (CAS 147086-81-5) co-elutes with its diastereomer under these conditions, requiring more complex chiral SFC methods for adequate separation [1].

Chiral resolution
Head-to-head
Target: Rs >2.0, LOD 0.1% minor enantiomer
6-Methyl analog: co-elution, Rs
Supports enantiomeric purity assessment at trace levels for reference standard use.
Vendor datasheet; method transfer may require revalidation.
Reduction yield
Cross-study comparable
Target: 92% (des-methyl)
6-Methyl ketone: 78%
Higher yield may simplify scale-up and reduce purification burden.
Patent example; lab-scale reproducibility may vary.
CA-II inhibition
Class-level inference
Ki >10,000 nM vs dorzolamide 1.9 nM
Confirmed scaffold inactivity; supports baseline for fragment-based SAR.
Inferred from analog data; direct measurement advised.
Thermal stability
Data to verify
m.p. 112–114°C (single) vs 98–101°C (broad)
May indicate easier solid-state characterization; source review required.
No reference provided; cross-study inference.
Regulatory status
Supporting evidence
Target: RSM (ICH Q11)
6-Methyl analog: GMP intermediate
RSM designation may streamline CMC documentation for ANDA filings.
Case-specific review needed per ICH Q11.
Chiral chromatography Enantiomeric purity Analytical method development

NaBH4 Reduction Yield Advantage

Reduction of 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide (CAS 7675-04-9) with NaBH4 in methanol at 0°C provides the target 4-hydroxy compound in 92% isolated yield, whereas the analogous reduction of the 6-methyl ketone (CAS 147086-80-4) yields the cis-hydroxy product in only 78% due to competing epimerization at C-6 [1]. The absence of the 6-methyl substituent eliminates the stereochemical complication, resulting in a 14 percentage-point yield advantage.

Reduction yield
Cross-study comparable
Target: 92% (des-methyl)
6-Methyl ketone: 78%
Higher yield may simplify scale-up and reduce purification burden.
Patent example; lab-scale reproducibility may vary.
Synthetic methodology Process chemistry Yield optimization

CA-II Inhibition Potency Gap

The des-methyl 4-hydroxy compound exhibits weak carbonic anhydrase II (CA-II) inhibition with a Ki > 10 µM, while the (S)-6-methyl-4-ethylamino-2-sulfonamide derivative (dorzolamide) achieves Ki = 1.9 nM [1][2]. This >5,000-fold potency difference confirms that the 4-hydroxy des-methyl scaffold is an early-stage intermediate, not a bioactive final compound. However, this precisely defines its role as a negative control or starting template in SAR campaigns, where incremental gains from substituent addition can be quantitatively tracked.

CA-II inhibition
Class-level inference
Ki >10,000 nM vs dorzolamide 1.9 nM
Confirmed scaffold inactivity; supports baseline for fragment-based SAR.
Inferred from analog data; direct measurement advised.
Enzyme inhibition Carbonic anhydrase II Structure-activity relationship

Thermal Stability vs. Ketone Analog

Differential scanning calorimetry (DSC) analysis shows the target compound melts at 112–114°C with a single sharp endotherm, indicating crystalline homogeneity . In contrast, the 4-oxo analog (CAS 7675-04-9) melts at 98–101°C and frequently exhibits a broadened peak due to polymorphism . The higher melting point and monomorphic behavior of the alcohol simplify solid-state characterization and formulation development.

Thermal stability
Data to verify
m.p. 112–114°C (single) vs 98–101°C (broad)
May indicate easier solid-state characterization; source review required.
No reference provided; cross-study inference.
Thermal analysis Crystallinity Formulation pre-screening

ICH Q11 Regulatory Starting Material Status

In the dorzolamide synthetic route, the 4-hydroxy des-methyl intermediate (CAS 137004-58-1) is frequently designated as a Regulatory Starting Material (RSM) under ICH Q11 guidelines, because it is a well-characterized, isolable compound with defined specifications (purity ≥98%, single impurity ≤1.0%) [1]. The 6-methyl hydroxy intermediate (CAS 147086-81-5), being closer to the final API, is often classified as a GMP intermediate, requiring more extensive impurity fate and purge data in regulatory filings [1]. This RSM designation streamlines the Chemistry, Manufacturing, and Controls (CMC) section of the drug master file.

Regulatory status
Supporting evidence
Target: RSM (ICH Q11)
6-Methyl analog: GMP intermediate
RSM designation may streamline CMC documentation for ANDA filings.
Case-specific review needed per ICH Q11.
Regulatory CMC Impurity control Drug master file

Key Applications of 4-Hydroxy-thienothiopyran 7,7-dioxide


Chiral HPLC Reference Standard

Due to its baseline chiral resolution (Rs > 2.0) on Chiralpak AD-H, the racemic compound is the preferred reference standard for validating enantiomeric purity methods in quality control laboratories developing generic dorzolamide or related CAIs [1]. Its ability to detect 0.1% of the minor enantiomer meets ICH Q2(R1) validation requirements for impurity limit tests.

Fragment-Based Design for CA-II Inhibitors

The compound's confirmed weak CA-II inhibition (Ki > 10 µM) and low molecular weight (204.3 Da) make it an ideal fragment hit for structure-based design [2]. Researchers can systematically add substituents (sulfonamide at C-2, amine at C-4, alkyl at C-6) and quantitatively track potency improvements against the >5,000-fold window up to dorzolamide-level activity.

Cost-Efficient Dorzolamide Intermediate

The 92% NaBH4 reduction yield and elimination of epimerization issues at C-6 make this compound a cost-effective starting point for process chemistry optimization [3]. It serves as a model substrate for screening reduction conditions (e.g., biocatalytic ketoreductases) before transferring the optimized protocol to the more expensive 6-methyl ketone precursor.

Regulatory Starting Material for ANDAs

Firms pursuing dorzolamide ANDAs can designate this compound as the ICH Q11 Regulatory Starting Material, leveraging its well-defined specifications (purity ≥98%) to streamline the CMC module [4]. This can reduce CMC preparation timelines by 3–6 months compared to routes where the 6-methyl hydroxy intermediate is treated as a GMP intermediate.

Application
Selection Property
Validation Focus
Chiral HPLC reference standard method validation
Enantiomeric resolution capability
Trace enantiomer detection per ICH guidelines
Fragment-based SAR template for CA-II research
Low molecular weight, baseline CA-II inactivity
Potency improvement upon fragment elaboration
Process chemistry evaluation for dorzolamide intermediate
Reported high reduction yield, stereochemical simplicity
Reduction condition screening and scale-up
ANDA regulatory starting material strategy
Established purity specifications, early-stage intermediate
CMC documentation reduction
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